molecular formula C23H30N6O7 B1197992 Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide CAS No. 65147-16-2

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide

Cat. No. B1197992
CAS RN: 65147-16-2
M. Wt: 502.5 g/mol
InChI Key: UBMRGCAFOLVMCM-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide, also known as Glt-GR-AMC, is a complex chemical compound used in scientific research for various applications due to its unique properties and potential implications. It is a sensitive fluorogenic substrate for urokinase and tissue-type plasminogen activator . This product has been used as a molecular tool for various biochemical applications .


Molecular Structure Analysis

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide contains a total of 67 bonds; 37 non-H bonds, 13 multiple bonds, 12 rotatable bonds, 7 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . It contains a total of 66 atoms; 30 Hydrogen atoms, 23 Carbon atoms, 6 Nitrogen atoms, and 7 Oxygen atoms .

properties

IUPAC Name

5-[[(2S)-1-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)29(19(31)5-2-6-20(32)33)16(4-3-9-27-23(25)26)22(35)28-18(30)12-24/h7-8,10-11,16H,2-6,9,12,24H2,1H3,(H,32,33)(H4,25,26,27)(H,28,30,35)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMRGCAFOLVMCM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215461
Record name Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide

CAS RN

65147-16-2
Record name Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065147162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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